molecular formula C14H15N3O2 B5960029 N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B5960029
M. Wt: 257.29 g/mol
InChI Key: GNHFLINCKNITJZ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound characterized by a fused cycloheptaoxazole core and a pyridin-2-yl carboxamide substituent. This compound is part of a broader class of carboxamide derivatives explored for their biological activities, particularly in medicinal chemistry, where oxazole and pyridine moieties are often associated with enzyme inhibition and receptor modulation .

Synthesis typically involves multi-step reactions, including cyclization and condensation steps, using polar aprotic solvents (e.g., N,N-dimethylformamide) and bases (e.g., lithium hydride) to optimize yield and purity . Characterization relies on NMR spectroscopy and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(16-12-8-4-5-9-15-12)13-10-6-2-1-3-7-11(10)19-17-13/h4-5,8-9H,1-3,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHFLINCKNITJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s biological and chemical properties can be contextualized by comparing it to structurally similar derivatives. Key analogs differ in the substituent attached to the carboxamide group, which significantly influences electronic, steric, and solubility profiles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(3-methoxyphenyl) analog 3-methoxyphenyl C₁₇H₁₉N₂O₃ 299.35 Enzyme inhibition (e.g., kinase targets); synthesized via DMF/LiH; moderate aqueous solubility.
N-(3,4-dimethoxyphenyl) analog 3,4-dimethoxyphenyl C₁₈H₂₁N₂O₄ 329.37 Enhanced anti-inflammatory activity; electron-donating groups improve target binding.
N-(2,5-dimethoxyphenyl) analog 2,5-dimethoxyphenyl C₁₈H₂₁N₂O₄ 329.37 Limited solubility due to steric hindrance; untested biological activity.
N-(2,4-dimethoxyphenyl) analog 2,4-dimethoxyphenyl C₁₈H₂₁N₂O₄ 329.37 High yield (75–80%); potential CNS activity via π-π stacking with neural targets.
N-(3-chlorobenzyl) analog 3-chlorobenzyl C₁₇H₁₆ClN₂O₂ 321.78 Electron-withdrawing Cl enhances metabolic stability; cytotoxic potential.
N-(furan-2-ylmethyl) analog furan-2-ylmethyl C₁₄H₁₆N₂O₃ 260.29 Improved memory recall in vivo; furan enhances blood-brain barrier penetration.
N-(3,5-dimethoxyphenyl) analog 3,5-dimethoxyphenyl C₁₇H₂₀N₂O₄ 316.35 High thermal stability; unconfirmed antimicrobial activity.

Key Observations :

Substituent Effects :

  • Methoxy Groups : Electron-donating methoxy groups (e.g., 3,4-dimethoxyphenyl ) improve binding to hydrophobic enzyme pockets but may reduce solubility. Ortho-substituted methoxy groups (e.g., 2,5-dimethoxy ) introduce steric hindrance, limiting reactivity.
  • Halogenated Groups : The 3-chlorobenzyl analog exhibits higher lipophilicity, favoring membrane penetration and metabolic stability.
  • Heteroaromatic Groups : The furan-2-ylmethyl analog demonstrates enhanced CNS activity, likely due to furan’s planar structure and hydrogen-bonding capacity.

Biological Activity: Enzyme inhibition is a common theme, with methoxy-substituted analogs showing affinity for kinase and inflammatory targets .

Synthetic Accessibility :

  • Dimethoxy-substituted analogs (e.g., 2,4-dimethoxy ) achieve higher yields (75–80%) due to optimized reaction conditions.
  • Chlorinated and furan-containing derivatives require stringent control of reaction pH and temperature to avoid side products .

Biological Activity

N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity through various studies, including in vitro and in vivo findings, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

  • Molecular Formula: C13H14N2O
  • Molecular Weight: 218.26 g/mol
  • CAS Number: 204394-48-9

Research indicates that the biological activity of this compound is primarily linked to its ability to interact with cellular mechanisms involved in cancer proliferation. The compound has shown:

  • Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, leading to inhibition of cell division.
  • Apoptosis Induction: The compound triggers apoptosis via the mitochondrial pathway, characterized by mitochondrial depolarization and activation of caspases .

Antitumor Activity

In a study involving the National Cancer Institute (NCI) 60 human cancer cell line panel, this compound exhibited significant antiproliferative effects:

Cell Line TypeGI50 (μM)IC50 (μM)
Overall Cancer Panel0.08 - 0.41< 0.5
Lymphoma Lines< 0.5< 0.5

The compound demonstrated a mean GI50 value indicating potent activity against various cancer types .

Structure-Activity Relationships (SAR)

The effectiveness of the compound can be attributed to specific structural features:

  • Pyridine Ring: Essential for binding to target sites.
  • Cycloheptane Core: Provides structural stability and enhances interaction with biological targets.
  • Carboxamide Group: Influences solubility and bioavailability.

Studies suggest that modifications to these groups can enhance or diminish biological activity .

Case Study 1: In Vitro Efficacy

A study conducted on lymphoma cell lines revealed that the compound significantly inhibited cell growth with IC50 values lower than 500 nM. The mechanism was linked to its ability to disrupt tubulin polymerization, similar to known chemotherapeutics like combretastatin A-4 .

Case Study 2: Selectivity Towards Cancer Cells

Research highlighted the selectivity of this compound towards cancer cells over normal lymphocytes. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

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